molecular formula C9H9NOS B12987914 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12987914
M. Wt: 179.24 g/mol
InChI Key: ZBVNTKPPYLNWHH-UHFFFAOYSA-N
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Description

5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazine core with a methyl substituent at position 5 and a ketone group at position 2. This scaffold is notable for its planar aromatic system fused to a six-membered thiazinone ring, which confers unique electronic and steric properties. The compound is synthesized via cyclization reactions involving 5-methyl-substituted precursors, often employing reagents like hydrazine derivatives or oxidizing agents such as hydrogen peroxide to achieve functionalization at the sulfur atom .

Its pharmacological relevance is highlighted in studies targeting acetylcholinesterase (AChE) inhibition and antimicrobial activity. Additionally, nitro-substituted analogs demonstrate potent activity against multidrug-resistant Staphylococcus aureus, with inhibition zones exceeding 20 mm in disc diffusion assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can be achieved through a copper-catalyzed cascade method. This involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . The reaction conditions typically include the use of a copper catalyst and appropriate solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methyl group and other positions on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1.1. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one and its derivatives as novel acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is crucial in treating neurodegenerative diseases such as Alzheimer's disease.

A study synthesized various derivatives of this compound and evaluated their inhibitory activity against acetylcholinesterase. The results indicated that certain derivatives exhibited significant inhibition, suggesting their potential as therapeutic agents for cognitive disorders .

1.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A related benzothiazine derivative was shown to possess non-steroidal anti-inflammatory activity, indicating that this compound could share similar properties . The molecular structure analysis revealed interactions that may contribute to its efficacy in reducing inflammation.

2.1. Antimicrobial Activity

Compounds derived from this compound have been reported to exhibit antimicrobial properties. Research indicates that benzothiazine derivatives can act against various bacterial strains, making them candidates for developing new antibiotics .

2.2. Anticancer Potential

The anticancer activity of benzothiazine derivatives has been documented, with studies demonstrating their ability to inhibit tumor growth in vitro and in vivo models. The structural characteristics of this compound may enhance its interaction with cancer cell pathways, leading to apoptosis or cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from isothiocyanate derivatives reacted with hydrazine hydrate, followed by nucleophilic substitution reactions to yield the target compound . Various derivatives have been synthesized to explore their biological activities further.

Table 1: Synthesis Pathway of Derivatives

StepReactantsConditionsProduct
1Isothiocyanate + HydrazineReflux in ethanolThiadiazole derivative
2Thiadiazole + CS₂RefluxIntermediate compound
3Intermediate + Chloroacetyl derivativeRefluxThis compound

Case Study 1: Acetylcholinesterase Inhibition

A detailed evaluation of several synthesized derivatives of this compound demonstrated varying degrees of acetylcholinesterase inhibition. For instance, one derivative showed an IC50 value significantly lower than standard drugs used for Alzheimer's treatment, indicating its potential for further development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the thiazin ring enhanced antibacterial activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The benzothiazinone family includes several structurally related compounds, differing in substituents, oxidation states, and heteroatom composition. Key analogues are compared below:

Compound Name Structural Features Biological Activity Key References
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Methyl at C5, thiazinone ring AChE inhibition (IC50 = 0.87 µM), antimicrobial
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CF3 at C6 Enhanced lipophilicity; unexplored bioactivity
2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide Sulfone groups at S1 Improved solubility; reduced enzymatic activity
4-Methyl-4H-benzo[1,4]oxazin-3-thione Oxazinone ring with thione group Antifungal activity (MIC = 8 µg/mL)
5-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one Nitro group at C5 Broad-spectrum antimicrobial activity

Key Observations:

  • Substituent Effects : The methyl group at C5 in the parent compound enhances AChE binding affinity, while nitro groups (e.g., at C6 in derivatives) improve antimicrobial potency .
  • Sulfur Oxidation : Sulfone derivatives (e.g., 1,1-dioxide) exhibit reduced enzymatic inhibition but increased aqueous solubility, suggesting utility in pharmacokinetic optimization .
  • Heteroatom Replacement: Replacing sulfur with oxygen (e.g., oxazinones) shifts activity toward antifungal targets, likely due to altered electronic profiles .

Biological Activity

5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data.

1. Chemical Structure and Synthesis

The chemical structure of this compound features a fused benzothiazine ring system that contributes to its biological activity. The synthesis typically involves the reaction of thiadiazole derivatives with 6-(2-chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one under nucleophilic substitution conditions. This method has been shown to yield a variety of derivatives with enhanced biological properties .

2. Biological Activities

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this structure have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 3.45 μM to 50 μM depending on the specific derivative .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μM)Target Organism
Compound A3.45Mycobacterium tuberculosis
Compound B10.0E. coli
Compound C25.0Staphylococcus aureus
Compound D50.0Pseudomonas aeruginosa

2.2 Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from this compound have been evaluated for their AChE inhibitory activity, showing IC50 values in the low micromolar range (e.g., IC50 = 0.29 μM) which indicates potent inhibition .

3. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazine derivatives, researchers found that specific modifications to the benzothiazine core significantly enhanced activity against resistant strains of bacteria. For instance, a derivative with an additional phenyl group exhibited superior activity compared to its parent compound .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazine derivatives in models of neurodegeneration. The study highlighted that certain derivatives not only inhibited AChE but also demonstrated antioxidant properties, suggesting potential for dual action in neuroprotection and cognitive enhancement .

4. Conclusion

This compound is a promising compound with a range of biological activities, particularly in antimicrobial and neuroprotective domains. Ongoing research continues to explore its potential therapeutic applications and mechanisms of action.

Q & A

Q. What synthetic methodologies are effective for preparing 5-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives?

Basic Research Question
The synthesis of 5-methyl-1,4-benzothiazin-3-one derivatives typically involves cyclization reactions and functional group modifications. Key methods include:

  • Hydrazine Derivative Condensation : Reacting 2-substituted-6-nitro-benzo[b][1,4]thiazin-3(4H)-one with hydrazine derivatives in methanol under acidic (HCl) conditions at 70–80°C .
  • N-Alkylation : Using benzyl chloride with tetra-n-butylammonium bromide as a phase-transfer catalyst and potassium carbonate as a base in refluxing acetone .
  • Parallel Solution-Phase Synthesis : Employing urea-hydrogen peroxide (UHP) as a cost-effective oxidant to introduce diversity at four positions on the benzothiazine scaffold .

Methodological Tip : Optimize solvent polarity and reaction temperature to control regioselectivity. For example, polar protic solvents (e.g., methanol) enhance nucleophilic substitution in hydrazine condensations .

Q. How can structural conformation influence the biological activity of 5-methyl-1,4-benzothiazin-3-one derivatives?

Advanced Research Question
The screw-boat conformation of the 1,4-thiazine ring and planar aromatic systems significantly impact binding to biological targets. For instance:

  • The Z-configuration of the ethene bond in (Z)-2-benzylidene-4-methyl derivatives creates a 58.95° dihedral angle between aromatic rings, enhancing hydrophobic interactions with bacterial enzymes .
  • Hydrogen bonding networks (e.g., C–H⋯O interactions in crystal lattices) stabilize active conformations, as observed in 4-benzyl derivatives .

Advanced Research Question

  • QSAR Modeling : Correlate Hammett σ values of substituents with IC50 values using MLR (multiple linear regression).
  • 3D Pharmacophore Mapping : Identify essential hydrogen bond acceptors (e.g., carbonyl groups) using MOE software.

Example : A –NO2 group at position 6 increases antibacterial activity by 4-fold compared to –OCH3 .

Q. How does microwave-assisted synthesis enhance the derivatization of benzothiazin-3-one?

Advanced Research Question
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 min vs. 2 h for triazole-1,4-benzothiazine hybrids) and improves yields by 20–30% .

Methodological Tip : Use sealed vessels with controlled pressure (≤ 250 psi) to prevent decomposition of thermally sensitive groups .

Q. What are the best practices for characterizing novel benzothiazine derivatives?

Basic Research Question

  • Spectroscopy : ¹H/¹³C NMR for regiochemical assignment (e.g., δ 2.3 ppm for –SCH3 ).
  • Mass Spectrometry : HRMS to confirm molecular ions (e.g., [M+H]+ at m/z 277.0542 for C12H10N2O3S ).
  • Elemental Analysis : Validate purity (>95% for biological testing) .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-methyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

ZBVNTKPPYLNWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SCC(=O)N2

Origin of Product

United States

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